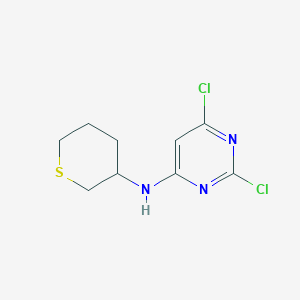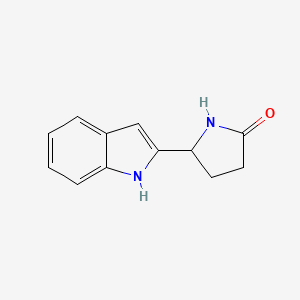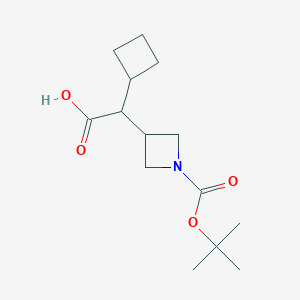
(6-(Cyanomethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Cyanomethyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyanomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Cyanomethyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The scalability of the Suzuki-Miyaura coupling reaction makes it an ideal choice for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (6-(Cyanomethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-(Cyanomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Cyanomethyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The cyanomethyl group can participate in various reactions, including nucleophilic addition and substitution, further enhancing the compound’s versatility .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the cyanomethyl group.
4-Pyridinylboronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
2-Pyridinylboronic acid: Another positional isomer with different reactivity and applications.
Uniqueness: The presence of the cyanomethyl group in (6-(Cyanomethyl)pyridin-3-yl)boronic acid provides unique reactivity and selectivity in chemical reactions, making it distinct from other pyridinylboronic acids. This unique structure allows for the formation of more complex and diverse organic molecules, enhancing its utility in various fields of research and industry .
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
[6-(cyanomethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-3-7-2-1-6(5-10-7)8(11)12/h1-2,5,11-12H,3H2 |
InChI Key |
HHAZPVTWANWQGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CC#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



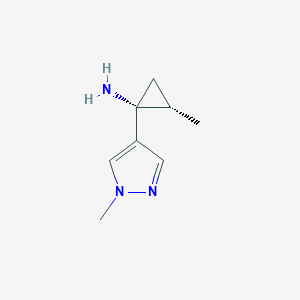

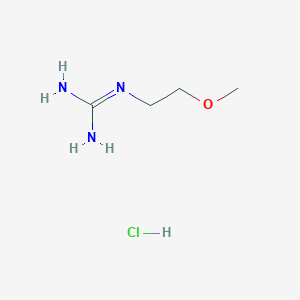
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12984188.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyrimidine](/img/structure/B12984190.png)
